molecular formula C26H31NO4 B342327 Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342327
M. Wt: 421.5 g/mol
InChI Key: LZJNYCYNMGQUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: is a complex organic compound with the molecular formula C26H31NO4 and a molecular weight of 421.541 g/mol . This compound is part of the isoindole family, which is known for its diverse chemical properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of esterification and purification through recrystallization or chromatography would apply.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid decyl ester
  • 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid dodecyl ester
  • 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid butyl ester

Uniqueness

Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-8-9-12-17-31-26(30)20-15-16-21-22(18-20)25(29)27(24(21)28)23-14-11-10-13-19(23)2/h10-11,13-16,18H,3-9,12,17H2,1-2H3

InChI Key

LZJNYCYNMGQUPU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C

Origin of Product

United States

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